octadeca-9Z,11E,15Z-trienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9Z,11E,15Z)-octadeca-9,11,15-trienoic acid is a 9,11,15-octadecatrienoic acid in which the configuration of the double bonds at positions 9 and 15 is Z, while that of the double bond at position 11 is E.
Scientific Research Applications
New Compounds from Leaves of Smallanthus sonchifolius
A study identified a new compound related to octadeca-9Z,11E,15Z-trienoic acid, isolated from the leaves of Smallanthus sonchifolius. This discovery contributes to the understanding of plant biochemistry and potential therapeutic uses of plant-derived compounds (Zheng et al., 2009).
Preparation for Human Metabolism Studies
Research on labelled trans linoleic and linolenic acids, including this compound, has been conducted for human metabolism studies. These studies are crucial for understanding the metabolic pathways and effects of these fatty acids in humans (Loreau et al., 2000).
Lipase Assay Using Pomegranate Oil
A novel method to assay lipase activity using pomegranate oil, which releases this compound, was developed. This is significant for researching lipase inhibitors and understanding lipid metabolism in various diseases (Ülker et al., 2016).
Phytochemical Investigation of Pavetta indica
The presence of octadeca-9Z,12Z,15Z-trienoic acid in Pavetta indica, discovered through phytochemical studies, opens up new avenues in plant-based drug discovery and understanding plant chemistry (Murthy et al., 2010).
Novel Characterisation of Minor α-Linolenic Acid Isomers
Identifying minor geometrical isomers of α-linolenic acid, including octadeca-9Z,12Z,15Z-trienoic acid, in linseed oil, provides insights into the complexity of natural oils and their potential health benefits (Gómez-Cortés et al., 2016).
Lipoxygenase-Mediated Metabolism in Germinating Sunflower Cotyledons
The study of lipoxygenase-mediated metabolism in sunflower cotyledons, involving this compound, contributes to the understanding of lipid metabolism during plant germination and development (Gerhardt et al., 2005).
Conversion of Linoleic Acid by Pseudomonas aeruginosa Lipoxygenase
The study on the conversion of linoleic acid into hydroperoxides by a cloned lipoxygenase from Pseudomonas aeruginosa, which includes the production of this compound, is significant for industrial applications in the production of valuable lipid compounds (Villaverde et al., 2013).
Antiinflammatory Properties of Rose Hip
A study on the antiinflammatory properties of rose hip, which includes the analysis of octadeca-9Z,12Z,15Z-trienoic acid, sheds light on the potential therapeutic uses of natural products in treating inflammation (Larsen et al., 2003).
Properties
Molecular Formula |
C18H30O2 |
---|---|
Molecular Weight |
278.4 g/mol |
IUPAC Name |
(9Z,11E,15Z)-octadeca-9,11,15-trienoic acid |
InChI |
InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-4,7-10H,2,5-6,11-17H2,1H3,(H,19,20)/b4-3-,8-7+,10-9- |
InChI Key |
WTMLOMJSCCOUNI-QQFSJYTNSA-N |
Isomeric SMILES |
CC/C=C\CC/C=C/C=C\CCCCCCCC(=O)O |
Canonical SMILES |
CCC=CCCC=CC=CCCCCCCCC(=O)O |
Synonyms |
rumelenic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.